Senegenin

説明

Tenuigenin has been reported in Polygala senega with data available.

decreases secretion of the Alzheimer's disease amyloid beta-protein in cultured cells

特性

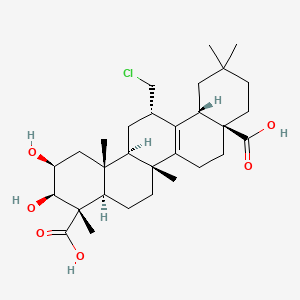

IUPAC Name |

(2S,3R,4S,4aR,6aR,8aS,12aS,13S,14aR,14bR)-13-(chloromethyl)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45ClO6/c1-26(2)10-11-30(25(36)37)9-6-17-22(18(30)13-26)16(15-31)12-21-27(17,3)8-7-20-28(21,4)14-19(32)23(33)29(20,5)24(34)35/h16,18-21,23,32-33H,6-15H2,1-5H3,(H,34,35)(H,36,37)/t16-,18+,19+,20-,21+,23+,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHJIJJSDGEHNS-MYLFLSLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)C(CC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)CCl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@@H](C4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CCl)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947632 | |

| Record name | Senegenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2469-34-3 | |

| Record name | Senegenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senegenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senegenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2469-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENEGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06S1QH951L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Senegenin mechanism of action in neuroprotection

An In-depth Technical Guide on the Core Mechanism of Action of Senegenin in Neuroprotection

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a triterpenoid saponin derived from the roots of Polygala tenuifolia, has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3][4] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, positions it as a strong candidate for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease (AD) and for mitigating neuronal damage in various injury models.[1] Due to its lipophilic nature and small molecular size (Mw 537), this compound can effectively cross the blood-brain barrier to exert its pharmacological effects. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in neuroprotection, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Neuroprotective Mechanisms

This compound's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic interplay of multiple mechanisms that collectively combat the complex pathology of neurodegeneration. These core mechanisms include the clearance of abnormal protein aggregates, reduction of oxidative stress, inhibition of inflammatory responses, and suppression of neuronal apoptosis.

Modulation of Pathological Protein Aggregates

A hallmark of many neurodegenerative diseases is the accumulation of misfolded proteins. This compound has been shown to interfere with this process, particularly with amyloid-beta (Aβ) and tau, the primary pathological proteins in Alzheimer's disease.

-

Amyloid-Beta (Aβ) Clearance: this compound promotes the clearance of Aβ by up-regulating the ubiquitin-proteasome pathway (UPP). It enhances the expression of ubiquitin ligase E3 and the activity of the 26S proteasome, which are crucial for tagging and degrading abnormal proteins like Aβ. Furthermore, this compound has been found to inhibit the activity of β-secretase (BACE), a key enzyme in the production of Aβ peptides.

-

Tau Phosphorylation Inhibition: this compound inhibits the abnormal hyperphosphorylation of tau protein, a process that leads to the formation of neurofibrillary tangles (NFTs). It achieves this by down-regulating the activity of kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK-5), and Protein Kinase A (PKA), while up-regulating the activity of phosphatases like Protein Phosphatase 1 (PP-1) and PP-2A.

Anti-inflammatory Effects

Neuroinflammation is a critical component of neurodegenerative processes. This compound exerts potent anti-inflammatory effects through the modulation of several key signaling pathways.

-

Inhibition of NF-κB Signaling: this compound suppresses the activation of the MAPK/NF-κB pathway, a central regulator of inflammation. It inhibits the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Modulation of TLR4 Signaling: In the context of postoperative cognitive dysfunction (POCD), this compound has been shown to inhibit the TLR4/MyD88/NF-κB and TLR4/TRIF/NF-κB signaling pathways, leading to a reduction in neuroinflammation.

-

NLRP3 Inflammasome Inhibition: this compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. This compound combats oxidative stress through multiple avenues.

-

Activation of the Nrf2/HO-1 Pathway: this compound activates the Keap-Nrf2-ARE pathway, a primary regulator of cellular antioxidant responses. This leads to the up-regulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help to neutralize ROS and reduce oxidative damage.

-

Direct Radical Scavenging: this compound has been shown to directly scavenge intracellular ROS. It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Anti-Apoptotic Mechanisms

The prevention of neuronal cell death is a crucial aspect of neuroprotection. This compound exhibits strong anti-apoptotic effects by modulating key regulators of apoptosis.

-

Regulation of the Bcl-2 Family: this compound modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. By increasing the expression of Bcl-2 and decreasing the expression of Bax, this compound stabilizes the mitochondrial membrane, prevents the release of cytochrome c, and ultimately inhibits the activation of the caspase cascade.

-

Inhibition of the JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in stress-induced apoptosis. This compound has been found to inhibit the JNK signaling pathway, contributing to its anti-apoptotic effects.

-

PI3K/Akt Pathway Activation: this compound promotes neuronal survival by activating the PI3K/Akt signaling pathway. Akt, a downstream target of PI3K, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival.

Enhancement of Synaptic Plasticity and Neurotrophic Support

Beyond its protective effects, this compound also actively promotes neuronal function and regeneration.

-

Neurotrophic Effects: this compound has been shown to promote neurite outgrowth and neuronal survival. It increases the expression of brain-derived neurotrophic factor (BDNF) and neurotrophic factors like MAP2 and GAP-43.

-

Enhancement of Synaptic Transmission: Electrophysiological studies have demonstrated that this compound can enhance basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Modulation of NMDA Receptors: this compound has been shown to increase the expression of the NMDA receptor subunit NR2B, which plays a critical role in synaptic plasticity and memory function.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Experimental Model | This compound Concentration | Observed Effect | Reference |

| Aβ(25-35)-induced cytotoxicity in PC12 cells | 20 µg/mL | 34% increase in cell viability (P < 0.001) | |

| Aβ(25-35)-induced cytotoxicity in PC12 cells | 40 µg/mL | 23% increase in cell viability (P < 0.001) | |

| Neuritogenesis in PC12 cells | 1 µg/mL | Significant increase in neurite number and length (P < 0.01) | |

| Neuritogenesis in PC12 cells | 5 µg/mL | Significant increase in neurite number and length (P < 0.05) | |

| H₂O₂-induced damage in retinal ganglion cells | 10, 20, 40 µM | Protective effect, most significant at 40 µM | |

| Aβ(1-42)-induced cytotoxicity in PC12 cells | 10, 30, 60, 80 µM | Protective effect against 20 µM Aβ(1-42) | |

| BACE activity assay | Not specified | Up to 76.1% inhibition | |

| Electrophysiology in hippocampal slices | 2 g/mL | Significant enhancement of basal synaptic transmission and fEPSP amplitude |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dosage | Route of Administration | Observed Effect | Reference |

| Rat model of spinal cord contusion | 30 mg/g | Intravenous | Reduced syringomyelia and apoptosis; improved motor function | |

| AD rat model | 37.0 and 74.0 mg/kg for 30 days | Not specified | Down-regulated Ub expression, up-regulated E3 ligase and 26S proteasome activity, inhibited Aβ aggregation and Tau phosphorylation | |

| Rat model of hepatic ischemia-reperfusion | 60 mg/kg | Intragastric | Improved cognitive impairment, increased NR2B expression | |

| Scopolamine-induced memory impairment in mice | 4 mg/kg | Not specified | Reduced hippocampal AChE activity and MDA levels, increased SOD activity |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Aβ-Induced Neurotoxicity in PC12 Cells

-

Objective: To evaluate the protective effect of this compound against amyloid-beta-induced cytotoxicity and its neuritogenic potential.

-

Cell Line: Pheochromocytoma (PC12) cells, a common model for neuronal studies.

-

Protocol:

-

PC12 cells are cultured in appropriate media.

-

For cytotoxicity assays, cells are pre-incubated with various concentrations of this compound (e.g., 20 and 40 µg/mL) for 24 hours.

-

Amyloid-beta peptide (Aβ25-35 or Aβ1-42) is then added to the culture medium to induce toxicity.

-

After a further 24-hour incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

For neuritogenesis experiments, PC12 cells are treated with this compound (e.g., 1 and 5 µg/mL) or a positive control like Nerve Growth Factor (NGF).

-

Neurite outgrowth is morphologically analyzed, and the expression of neurite development proteins such as MAP2 and GAP-43 is quantified using immunofluorescence and Western blotting.

-

-

Endpoint Analysis: Cell viability, neurite length and number, and expression levels of neurotrophic proteins.

Rat Model of Spinal Cord Contusion Injury

-

Objective: To investigate the neuroprotective and regenerative effects of this compound in an in vivo model of traumatic spinal cord injury.

-

Animal Model: Adult Sprague-Dawley rats.

-

Protocol:

-

A spinal cord contusion injury is induced using the modified Allen's weight-drop method.

-

Three hours post-injury, this compound (30 mg/g) is administered via tail vein injection. This is repeated for three consecutive days.

-

Behavioral assessments, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale, are performed to evaluate functional recovery.

-

At the end of the experimental period, spinal cord tissue is collected for histological and molecular analysis.

-

-

Endpoint Analysis: Size of the syringomyelic cavity, number of apoptotic cells (e.g., via TUNEL staining), mRNA and protein levels of apoptotic markers (Bax, Bcl-2, Caspase-3), and assessment of motor function.

Alzheimer's Disease Rat Model

-

Objective: To determine the effect of this compound on the pathological hallmarks of Alzheimer's disease in an animal model.

-

Animal Model: A rat model of Alzheimer's disease, often induced by intracerebroventricular injection of Aβ.

-

Protocol:

-

AD is induced in rats.

-

This compound is administered daily (e.g., 37.0 and 74.0 mg/kg) for an extended period, such as 30 days.

-

Cognitive function is assessed using behavioral tests like the Morris water maze or Y-maze.

-

After the treatment period, brain tissue (hippocampus and cortex) is harvested for biochemical and immunohistochemical analysis.

-

-

Endpoint Analysis: Levels of Aβ1-40 aggregation, phosphorylation of Tau at specific sites (e.g., Ser396), expression of ubiquitin (Ub), and activity of ubiquitin ligase E3 and the 26S proteasome.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.

References

- 1. Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

- 3. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Senegenin: A Technical Guide to Bioavailability and Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senegenin, a triterpenoid saponin derived from the roots of Polygala tenuifolia, has garnered significant interest for its diverse pharmacological activities, particularly its neuroprotective effects. Its potential as a therapeutic agent for neurological disorders is intrinsically linked to its ability to reach the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and its capacity to cross the blood-brain barrier (BBB). This document summarizes key pharmacokinetic data, details relevant experimental methodologies, and visualizes associated cellular signaling pathways to serve as a resource for researchers in drug discovery and development.

Bioavailability of this compound

The systemic exposure of this compound following oral administration is a critical factor for its therapeutic efficacy. Studies have indicated that this compound exhibits relatively low oral bioavailability.

Quantitative Pharmacokinetic Data

A key study in mice has quantified the absolute oral bioavailability of this compound and determined its pharmacokinetic profile following both intravenous and oral administration. The data from this study is summarized in Table 1.

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (60 mg/kg) |

| Cmax (ng/mL) | - | 138.5 ± 25.4 |

| Tmax (h) | - | 0.5 ± 0.2 |

| AUC(0-t) (ng·h/mL) | 237.9 ± 45.1 | 434.2 ± 67.8 |

| AUC(0-∞) (ng·h/mL) | 248.6 ± 47.3 | 454.7 ± 66.0 |

| t1/2 (h) | 1.6 ± 0.4 | 2.6 ± 0.6 |

| Absolute Bioavailability (%) | - | 8.7 |

| Table 1: Pharmacokinetic parameters of this compound in mice following intravenous and oral administration. |

Experimental Protocol: Determination of Absolute Bioavailability in Mice

The following protocol outlines the methodology used to determine the absolute bioavailability of this compound in mice.

1.2.1. Animal Model

-

Species: Institute of Cancer Research (ICR) mice.

-

Housing: Standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle.

-

Fasting: Animals are fasted for 12 hours prior to drug administration, with free access to water.

1.2.2. Drug Administration

-

Intravenous (IV) Administration: A solution of this compound (5 mg/kg) is administered via the tail vein.

-

Oral (PO) Administration: this compound is administered by oral gavage at a dose of 60 mg/kg.

1.2.3. Blood Sampling

-

Blood samples (approximately 30 µL) are collected from the tail vein into heparinized tubes at specified time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

1.2.4. Sample Preparation and Analysis (UPLC-MS/MS)

-

Protein Precipitation: To a 20 µL plasma sample, 80 µL of a precipitating agent (e.g., acetonitrile containing an internal standard) is added.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant is collected for analysis.

-

UPLC-MS/MS System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer is used for quantification.

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of this compound and the internal standard.

-

1.2.5. Workflow Diagram

Bioavailability Study Workflow

Blood-Brain Barrier Permeability

The ability of this compound to cross the BBB is fundamental to its neuroprotective effects. While direct quantitative data on this compound's concentration in the brain and cerebrospinal fluid is limited in the current literature, indirect evidence strongly suggests its capability to penetrate the CNS.

Physicochemical Properties and Indirect Evidence

This compound's lipophilicity and relatively small molecular size are key physicochemical properties that favor its passage across the BBB.[1] The numerous in vivo studies demonstrating its neuroprotective effects, such as improving cognitive function and protecting against neuronal injury, provide strong indirect evidence that this compound reaches therapeutically relevant concentrations in the brain.[1]

Potential for Efflux by Transporters

The net accumulation of a compound in the brain is determined by the balance between its influx and efflux across the BBB. Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in limiting the brain penetration of many xenobiotics. The interaction of this compound with these transporters has not been extensively studied, and this remains an important area for future research to fully understand its brain distribution.

Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay (General Protocol)

While a specific protocol for this compound is not available, the following general methodology using a Caco-2 or MDCK cell monolayer is a standard in vitro approach to assess the BBB permeability of a compound.

2.3.1. Cell Culture

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma) or MDCK (Madin-Darby canine kidney) cells, often transfected with human MDR1 (for P-gp), are commonly used.

-

Culture Conditions: Cells are cultured on semi-permeable filter supports (e.g., Transwell® inserts) until a confluent and differentiated monolayer is formed, exhibiting tight junctions.

-

Barrier Integrity: The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., lucifer yellow or fluorescein).

2.3.2. Permeability Assay

-

Transport Buffer: A physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.

-

Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (donor) chamber. At specified time intervals, samples are taken from the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber. This direction is used to assess active efflux.

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, such as UPLC-MS/MS.

2.3.3. Data Analysis

-

Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

-

Efflux Ratio (ER): The ER is calculated as the ratio of the Papp (B-A) to the Papp (A-B). An ER greater than 2 is generally considered indicative of active efflux.

2.3.4. Workflow Diagram

In Vitro BBB Permeability Assay Workflow

Relevant Signaling Pathways in the CNS

The neuroprotective effects of this compound are attributed to its modulation of various intracellular signaling pathways. Understanding these pathways provides a mechanistic basis for its therapeutic potential in the CNS.

Key Signaling Pathways

-

Keap1-Nrf2-ARE Pathway: this compound can activate the Nrf2 pathway, a critical regulator of antioxidant responses, leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.[1]

-

MAPK/NF-κB Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[1]

-

PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade by this compound promotes cell survival and inhibits apoptosis, contributing to its neuroprotective effects.[1]

-

NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.

Signaling Pathway Diagrams

This compound and the Nrf2 Pathway

This compound and the NF-κB Pathway

This compound and the PI3K/Akt Pathway

Conclusion and Future Directions

The available evidence indicates that this compound has low oral bioavailability but can likely penetrate the blood-brain barrier to exert its neuroprotective effects, which are mediated through multiple signaling pathways. However, a significant knowledge gap remains regarding the precise quantification of its brain uptake and the role of efflux transporters in its disposition.

Future research should focus on:

-

Quantitative Brain Pharmacokinetics: Conducting in vivo studies in animal models to determine the concentration-time profiles of this compound in the brain and cerebrospinal fluid.

-

In Vitro BBB Permeability Studies: Utilizing robust in vitro models to accurately determine the permeability of this compound and to investigate its interaction with key BBB efflux transporters like P-gp and BCRP.

-

Formulation Strategies: Developing novel drug delivery systems to enhance the oral bioavailability and brain penetration of this compound.

Addressing these research questions will be crucial for the successful translation of this compound from a promising natural compound to a clinically effective therapeutic agent for neurological disorders.

References

Senegenin's Multifaceted Modulation of Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senegenin, a triterpenoid saponin derived from the roots of Polygala tenuifolia, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates key inflammatory signaling pathways. Through a comprehensive review of preclinical studies, this document elucidates this compound's inhibitory effects on the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Furthermore, it details this compound's role in suppressing the activation of the NLRP3 inflammasome and in promoting the nuclear translocation of the transcription factor Nrf2, a key regulator of the antioxidant response. This guide presents quantitative data from various in vitro and in vivo studies in structured tables for comparative analysis, offers detailed experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of this compound's therapeutic potential in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1] The modulation of inflammatory pathways therefore represents a key therapeutic strategy. This compound, a major bioactive constituent of Polygala tenuifolia, has demonstrated significant anti-inflammatory and neuroprotective effects in numerous preclinical models.[2][3] This guide provides a detailed technical overview of the current understanding of this compound's role in modulating these critical pathways.

Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways involved in the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, triggering a downstream inflammatory cascade.[4] this compound has been shown to inhibit the TLR4/NF-κB signaling pathway, a central regulator of inflammation.[2]

Upon LPS stimulation, TLR4 activation leads to the recruitment of adaptor proteins, ultimately resulting in the phosphorylation and degradation of the inhibitor of κB (IκBα). This allows the nuclear factor-kappa B (NF-κB) p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound treatment has been demonstrated to suppress the expression of TLR4 and inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.

Inhibition of the TLR4/NF-κB Pathway by this compound.

Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for regulating the production of inflammatory mediators. This compound has been shown to significantly inhibit the phosphorylation of p38 and ERK in response to inflammatory stimuli like LPS. By suppressing the activation of these MAPK pathways, this compound reduces the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Attenuates Pulmonary Fibrosis by Inhibiting Oxidative-Stress-Induced Epithelial Cell Senescence through Activation of the Sirt1/Pgc-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-depression effect in mice induced by chronic un-predictable mild stress via inhibition of NF-κB regulating NLRP3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Antioxidant Properties of Senegenin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro antioxidant properties of Senegenin, a primary bioactive saponin isolated from the roots of Polygala tenuifolia. This compound has demonstrated significant potential in mitigating oxidative stress through various cellular mechanisms, making it a compound of interest for therapeutic development in diseases associated with oxidative damage.[1][2][3] This guide details the molecular pathways, summarizes quantitative findings, and provides standardized experimental protocols for investigating its antioxidant efficacy.

Molecular Mechanisms of this compound's Antioxidant Action

This compound exerts its antioxidant effects by modulating multiple signaling pathways and cellular processes. It directly and indirectly reduces the accumulation of reactive oxygen species (ROS), enhances endogenous antioxidant defenses, and inhibits inflammatory and apoptotic pathways linked to oxidative stress.

1.1 Activation of the Nrf2/HO-1 Pathway

A primary mechanism of this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding upregulates the expression of several antioxidant and detoxification enzymes, most notably Heme Oxygenase-1 (HO-1). The increased expression of Nrf2 and HO-1 in a dose-dependent manner contributes significantly to the reduction of ROS accumulation and overall oxidative stress.

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

1.2 Modulation of the PI3K/Akt Pathway

This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. Activation of this pathway leads to an increased ratio of phosphorylated PI3K and Akt. This cascade is linked to this compound's antioxidant effects, potentially through the downstream regulation of Nrf2 and other antioxidant factors. Furthermore, the PI3K/Akt pathway influences the expression of apoptotic proteins, contributing to its overall cytoprotective effects against oxidative stress.

Caption: PI3K/Akt signaling pathway modulated by this compound.

1.3 Regulation of Apoptosis and Mitochondrial Function

This compound demonstrates significant anti-apoptotic effects, which are closely tied to its antioxidant properties. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bcl-2/Bax ratio. This shift prevents the formation of Bax dimers, preserves mitochondrial membrane potential, and inhibits the release of cytochrome c, ultimately blocking the caspase cascade and apoptosis. By protecting mitochondria from oxidative damage, this compound helps maintain cellular energy metabolism and reduces the generation of further ROS.

1.4 Attenuation of ROS/Ca2+ Mediated Damage

This compound can inhibit the mass production of ROS by interfering with the ROS/Ca2+ signaling pathway. It has been shown to significantly reduce intracellular calcium (Ca2+) levels and decrease the activity of NADPH oxidase, a major source of cellular ROS. This action prevents intracellular calcium overload and subsequent mitochondrial-dependent apoptosis, which is often triggered by excessive ROS.

Quantitative Data on In Vitro Antioxidant Effects

The antioxidant effects of this compound have been quantified in various in vitro models. The data consistently show a dose-dependent protective effect against oxidative stressors.

Table 1: Effects of this compound on Cellular Viability and ROS Production

| Cell Line | Stressor | This compound Concentration | Effect on Cell Viability | Effect on ROS Levels | Reference |

| PC12 | Aβ₁₋₄₂ (20 µM) | 10, 30, 60 µM | Dose-dependent increase | Dose-dependent decrease | |

| PC12 | H₂O₂ | Not specified | Enhanced neuronal survival | Reduced ROS | |

| HT22 | Aβ₁₋₄₂ (30 µM) | 10, 20, 40, 60 µM | Dose-dependent increase | Dose-dependent decrease | |

| Hippocampal Neurons | Methylglyoxal (100 µM) | 1-4 µg/mL | Dose-dependent increase | Dose-dependent inhibition | |

| Epithelial Cells | H₂O₂ | 30, 100 µM | Significant increase | Significant reduction |

Table 2: Effects of this compound on Antioxidant Enzyme and Protein Expression

| Cell Line/Model | This compound Concentration | Target Protein/Enzyme | Observed Effect | Reference |

| PC12 Cells | 10, 30, 60 µM | Nrf2 (Nuclear) | Dose-dependent increase | |

| PC12 Cells | 10, 30, 60 µM | HO-1 | Dose-dependent increase | |

| PC12 Cells | Not specified | Bcl-2/Bax Ratio | Increased ratio | |

| RGCs | 10, 20, 40 µM | Bcl-2 | Increased expression | |

| RGCs | 10, 20, 40 µM | Cytochrome c | Decreased expression | |

| Mouse Lung Tissue | 5, 20 mg/kg | SOD, GSH | Increased levels | |

| Mouse Lung Tissue | 5, 20 mg/kg | MDA | Decreased levels |

Experimental Protocols for In Vitro Antioxidant Assays

Standardized assays are critical for evaluating the antioxidant properties of compounds like this compound. Below are detailed protocols for key in vitro methods.

Caption: General workflow for in vitro antioxidant evaluation.

3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents and Materials:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, then diluted).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol or ethanol.

-

96-well microplate.

-

Microplate reader.

-

-

Protocol:

-

Prepare a fresh DPPH working solution and protect it from light.

-

Pipette serial dilutions of the this compound sample and the positive control into the wells of a 96-well plate.

-

Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength between 515-520 nm (typically 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

-

3.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

-

Reagents and Materials:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

This compound stock solution.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Ethanol or phosphate-buffered saline (PBS) for dilution.

-

96-well microplate.

-

Microplate reader.

-

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the this compound sample or standard to the ABTS•+ working solution in a microplate well.

-

Incubate the plate at room temperature for a defined period (e.g., 5-30 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

3.3 Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the antioxidant activity of a compound within a cellular environment. Cells are co-incubated with a fluorescent probe (e.g., DCFH-DA) and the test compound. A free radical generator (e.g., AAPH) is then added, which oxidizes the probe to its fluorescent form (DCF). The ability of the test compound to prevent this fluorescence indicates its antioxidant capacity.

-

Reagents and Materials:

-

A suitable cell line (e.g., PC12, HepG2).

-

Cell culture medium.

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator.

-

This compound stock solution.

-

Positive control (e.g., Quercetin).

-

Black 96-well microplate suitable for fluorescence.

-

Fluorescence microplate reader.

-

-

Protocol:

-

Seed cells in a black 96-well plate and allow them to attach overnight.

-

Wash the cells and incubate them with the DCFH-DA probe and various concentrations of this compound for a specified time (e.g., 1 hour).

-

Wash the cells again to remove the excess probe and compound.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately begin measuring the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using an appropriate excitation/emission wavelength pair (e.g., 485/538 nm).

-

Calculate the area under the curve for fluorescence versus time.

-

Determine the CAA value, which reflects the percentage of inhibition of fluorescence by the compound compared to the control.

-

Conclusion

This compound exhibits robust in vitro antioxidant properties through a multi-targeted mechanism of action. Its ability to activate the Nrf2/HO-1 and PI3K/Akt pathways, regulate the Bcl-2/Bax ratio, and directly mitigate ROS production underscores its potential as a potent antioxidant agent. The quantitative data consistently demonstrate a dose-dependent protective effect against various oxidative stressors in different cell models. The detailed experimental protocols provided in this guide offer a standardized framework for further investigation and characterization of this compound's therapeutic potential for conditions rooted in oxidative stress. These findings strongly support the continued development of this compound as a novel neuroprotective and cytoprotective drug candidate.

References

- 1. Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

Pharmacological profile of Senegenin from Polygala tenuifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senegenin, a principal bioactive saponin derived from the roots of Polygala tenuifolia, has garnered significant attention for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for cognitive ailments, modern research has elucidated its multi-target mechanisms, revealing significant neuroprotective, anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action through critical signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Pharmacological Activities

This compound exhibits a broad spectrum of biological effects, primarily centered around the central nervous system and inflammatory processes. Its lipophilic nature and small molecular size enable it to cross the blood-brain barrier, exerting direct effects on neural tissues.[2]

Neuroprotection and Cognitive Enhancement

A substantial body of evidence supports this compound's role in neuroprotection and cognitive enhancement. It has shown promise in models of neurodegenerative diseases like Alzheimer's disease (AD) and postoperative cognitive dysfunction (POCD).[1]

-

Against Aβ and Tau Pathology: this compound has been demonstrated to reduce the production and aggregation of amyloid-beta (Aβ) peptides and inhibit the hyperphosphorylation of tau protein, two key pathological hallmarks of AD. It achieves this by modulating enzymes such as β-secretase (BACE), GSK-3β, and CDK-5.

-

Synaptic Plasticity: The compound enhances synaptic plasticity and learning and memory by upregulating the expression of the NMDA receptor subunit NR2B.

-

Neuronal Survival: this compound promotes neuronal survival and neurite outgrowth, in part by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF).

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways.

-

Inhibition of Pro-inflammatory Cytokines: It significantly inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).

-

Macrophage and Microglia Modulation: In immune cells like RAW 264.7 macrophages and microglia, this compound suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti-Oxidative Stress

The compound effectively mitigates oxidative stress, a key contributor to cellular damage in various pathologies.

-

ROS Reduction: this compound reduces the accumulation of reactive oxygen species (ROS).

-

Antioxidant Enzyme Upregulation: It activates the Nrf2/HO-1 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

Anti-Apoptotic Activity

This compound protects cells from apoptosis (programmed cell death) through the regulation of the Bcl-2 family of proteins. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and inhibiting caspase-3 activation.

Mechanism of Action: Key Signaling Pathways

This compound's pharmacological effects are mediated through the modulation of several interconnected signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell survival, growth, and proliferation. This compound activates this pathway, leading to the phosphorylation and activation of Akt. This activation is crucial for its neurotrophic and anti-apoptotic effects, as activated Akt can phosphorylate and inactivate pro-apoptotic proteins and promote the expression of survival factors.

Caption: this compound activates the PI3K/Akt pathway, promoting survival and inhibiting apoptosis.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound induces the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and drives the transcription of antioxidant genes, including HO-1.

Caption: this compound activates the Nrf2/HO-1 pathway to combat oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to stimuli like LPS, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound inhibits this pathway by preventing IκBα degradation and subsequent p65 nuclear translocation, thereby suppressing the inflammatory response.

Caption: this compound inhibits the NF-κB pathway to reduce inflammation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Model/Stimulus | This compound Concentration | Observed Effect | Reference |

| PC12 Cells | Aβ₂₅₋₃₅-induced cytotoxicity | 10, 30, 60 µM | Dose-dependently increased cell viability. | |

| PC12 Cells | H₂O₂-induced damage | Not Specified | Enhanced neuronal survival in a dose-dependent manner. | |

| Retinal Ganglion Cells | H₂O₂-induced damage | 10, 20, 40 µM | Good protective effect, most obvious at 40 µM. | |

| RAW 264.7 Macrophages | LPS-induced inflammation | Not Specified | Inhibited production of PGE₂ and NO. | |

| Human Chondrocytes | IL-1β-induced inflammation | 2, 4, 8 µg/mL | Suppressed NO, PGE₂, MMP-1, MMP-3, and MMP-13. |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | This compound Dosage | Route | Key Findings | Reference |

| Rats | Spinal Cord Contusion | 30 mg/g | Tail Vein Injection | Improved motor function, reduced apoptotic cells. | |

| Rats | Hepatic Ischemia-Reperfusion | 60 mg/kg | Gavage | Attenuated cognitive impairment, increased hippocampal NR2B. | |

| AD Rats | Aβ₁₋₄₀-induced pathology | 37.0 and 74.0 mg/kg | Not Specified | Down-regulated Ub, inhibited Aβ aggregation, reduced Tau phosphorylation. | |

| Mice | CUMS-induced depression | 4 and 8 mg/kg | Oral | Ameliorated depressive behaviors, inhibited NLRP3 inflammasome. | |

| Ovariectomized Mice | Cognitive Impairment | 4 mg/kg | Not Specified | Improved learning and cognitive ability in Y-maze test. |

CUMS: Chronic Unpredictable Mild Stress

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the pharmacological profile of this compound.

LPS-Induced Neuroinflammation Model in Rodents

This model is used to study the anti-inflammatory effects of this compound in the central nervous system.

-

Objective: To induce a neuroinflammatory state characterized by microglial activation and pro-inflammatory cytokine production.

-

Methodology:

-

Animals: Adult male Wistar rats or C57BL/6 mice are commonly used.

-

LPS Administration: Lipopolysaccharide (from E. coli) is administered via intraperitoneal (i.p.) injection (for systemic inflammation leading to neuroinflammation) or intracerebroventricular (i.c.v.) injection (for direct CNS inflammation). Doses can range from 170 µg/kg to 5 mg/kg depending on the desired severity and duration.

-

This compound Treatment: this compound is typically administered orally (gavage) or via i.p. injection at specified doses (e.g., 4-8 mg/kg) for a set period before or after the LPS challenge.

-

Endpoint Analysis:

-

Behavioral Tests: Cognitive function can be assessed using the Morris Water Maze or Y-maze.

-

Biochemical Analysis: Animals are euthanized at specific time points (e.g., 24 hours post-LPS). Brain tissue (hippocampus, cortex) is collected to measure levels of TNF-α, IL-1β, IL-6 via ELISA.

-

Western Blot/Immunohistochemistry: Protein expression of inflammatory markers (iNOS, COX-2), NF-κB pathway components (p-p65), and microglial markers (Iba1) are analyzed.

-

-

Caption: Workflow for the LPS-induced neuroinflammation experimental model.

Morris Water Maze (MWM) for Spatial Memory

The MWM test is a standard behavioral assay to assess hippocampus-dependent spatial learning and memory.

-

Objective: To evaluate the effect of this compound on learning acquisition and memory retention in models of cognitive impairment.

-

Methodology:

-

Apparatus: A large circular pool (e.g., 150 cm diameter) is filled with opaque water (using non-toxic paint or milk powder) maintained at 22-25°C. A hidden escape platform is submerged ~1.5 cm below the water surface in one quadrant. The room contains various distal visual cues.

-

Acquisition Phase (Learning):

-

Rats or mice are trained over several consecutive days (e.g., 5 days) with multiple trials per day (e.g., 4 trials).

-

For each trial, the animal is placed into the pool from one of four randomized starting positions and allowed to swim for a set time (e.g., 60-100 seconds) to find the hidden platform.

-

The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (Memory):

-

24-48 hours after the last training trial, the platform is removed.

-

The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).

-

Memory retention is assessed by measuring the time spent in the target quadrant (where the platform was) and the number of times the animal crosses the exact former platform location.

-

-

Conclusion and Future Directions

This compound from Polygala tenuifolia is a promising multi-target therapeutic agent with robust neuroprotective, anti-inflammatory, and cognitive-enhancing effects. Its ability to modulate key signaling pathways such as PI3K/Akt, Nrf2/HO-1, and NF-κB underscores its potential for treating complex diseases involving inflammation and oxidative stress, particularly neurodegenerative disorders.

While preclinical data are compelling, further research is necessary. Future studies should focus on standardized extraction and purification methods to ensure batch-to-batch consistency. More in-depth pharmacokinetic and pharmacodynamic studies are required to optimize dosing and delivery. Finally, well-designed clinical trials are essential to translate the significant preclinical findings into tangible therapeutic benefits for patients with neurodegenerative and inflammatory diseases.

References

- 1. Frontiers | Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

- 2. Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signaling pathway is involved in the neurotrophic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Senegenin as a potential therapeutic agent for neurodegenerative diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Senegenin, a triterpenoid saponin derived from the root of Polygala tenuifolia, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. Extensive preclinical research highlights its multifaceted neuroprotective properties, including anti-inflammatory, antioxidant, and anti-apoptotic activities. This document provides a comprehensive technical overview of the current state of this compound research, focusing on its mechanisms of action, quantitative experimental data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel treatments for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. The pathological hallmarks of these diseases often include the aggregation of misfolded proteins, chronic neuroinflammation, oxidative stress, and apoptosis. This compound has demonstrated the ability to modulate these key pathological processes in various in vitro and in vivo models. Its therapeutic potential lies in its capacity to interact with multiple signaling pathways, thereby exerting a holistic neuroprotective effect.

Mechanisms of Action

This compound's neuroprotective effects are attributed to its modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases. These include the PI3K/Akt, Nrf2/HO-1, and Bcl-2/Bax pathways, as well as the inhibition of the NLRP3 inflammasome.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting cell survival, proliferation, and growth. In the context of neurodegeneration, activation of this pathway can protect neurons from apoptotic cell death. This compound has been shown to activate the PI3K/Akt pathway, leading to the upregulation of pro-survival proteins and the inhibition of apoptotic cascades.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key regulator of the cellular antioxidant response. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been demonstrated to upregulate the expression of Nrf2 and HO-1, thereby enhancing the antioxidant capacity of neurons and protecting them from oxidative damage.[1]

Bcl-2/Bax Pathway and Apoptosis Regulation

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in the regulation of apoptosis. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key determinant of cell fate. This compound has been shown to increase the Bcl-2/Bax ratio, thereby inhibiting the mitochondrial apoptotic pathway and preventing neuronal cell death.[2]

NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune response. Its activation leads to the production of pro-inflammatory cytokines, which contribute to neuroinflammation. This compound has been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory mediators and mitigating neuroinflammation.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound, providing insights into its potency and efficacy in various experimental models of neurodegenerative diseases.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Model of Neurodegeneration | This compound Concentration | Outcome Measure | Result | Reference |

| PC12 | Aβ25-35-induced cytotoxicity | 20 µg/mL | Cell Viability | 34% increase | [4] |

| PC12 | Aβ25-35-induced cytotoxicity | 40 µg/mL | Cell Viability | 23% increase | |

| PC12 | Aβ1-42-induced toxicity | 10, 30, 60, 80 µM | Cell Viability | Dose-dependent increase | |

| PC12 | Aβ1-42-induced apoptosis | 10, 30, 60 µM | P-PI3K/PI3K Ratio | Dose-dependent increase | |

| PC12 | Aβ1-42-induced apoptosis | 10, 30, 60 µM | P-Akt/Akt Ratio | Dose-dependent increase | |

| PC12 | Aβ1-42-induced oxidative stress | 10, 30, 60 µM | HO-1 Protein Expression | Dose-dependent increase | |

| PC12 | Aβ1-42-induced oxidative stress | 10, 30, 60 µM | Nuclear Nrf2 Protein Expression | Dose-dependent increase | |

| PC12 | Aβ1-42-induced oxidative stress | 10, 30, 60 µM | Intracellular ROS Levels | Dose-dependent decrease |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | This compound Dosage | Treatment Duration | Outcome Measure | Result | Reference |

| AD Rats | Aβ1-40 injection | 37.0 and 74.0 mg/kg | 30 days | Phosphorylation of Tau Ser396 | Reduced (p < 0.05, p < 0.01) | |

| AD Rats | Aβ1-40 injection | 37.0 and 74.0 mg/kg | 30 days | Ubiquitin Ligase E3 and 26S Proteasome Activity | Upregulated | |

| Rats | Spinal Cord Contusion | 30 mg/g (i.v.) | 3 consecutive days | Apoptotic Cells in Spinal Cord | Reduced | |

| Rats | Hepatic Ischemia-Reperfusion | 60 mg/kg | - | NR2B Expression in Hippocampus | Increased | |

| PD Mice | - | 300 mg/kg | - | Survival Rate of Tyrosine Hydroxylase-Positive Neurons | Increased to 75% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the this compound literature. These protocols are intended to serve as a guide for researchers seeking to replicate or build upon these findings.

Cell Culture and Aβ-Induced Cytotoxicity Assay

-

Cell Line: PC12 cells (rat pheochromocytoma cell line).

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ Preparation: Aβ1-42 peptide is dissolved in sterile water to a concentration of 1 mM and incubated at 37°C for 7 days to induce aggregation.

-

Experimental Procedure:

-

Seed PC12 cells in 96-well plates at a density of 1 x 104 cells/well.

-

After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 60, 80 µM) for 1 hour.

-

Induce cytotoxicity by adding aggregated Aβ1-42 (final concentration, e.g., 20 µM) to the wells.

-

Incubate the cells for an additional 24 hours.

-

Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Protein Expression

-

Sample Preparation:

-

Treat PC12 cells as described in the cytotoxicity assay.

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration using the BCA protein assay kit.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-P-PI3K, anti-PI3K, anti-P-Akt, anti-Akt, anti-HO-1, anti-Nrf2, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

-

Quantify the band intensities using image analysis software.

-

-

Data Analysis: Normalize the expression of target proteins to a loading control (e.g., β-actin).

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Reagent: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye.

-

Experimental Procedure:

-

Treat PC12 cells as described in the cytotoxicity assay.

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

-

Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the control group.

Animal Model of Alzheimer's Disease

-

Animals: Male Sprague-Dawley rats.

-

Aβ1-40 Injection:

-

Anesthetize the rats with an appropriate anesthetic.

-

Stereotactically inject aggregated Aβ1-40 into the right nucleus basalis of Meynert.

-

-

This compound Treatment:

-

Administer this compound (e.g., 37.0 or 74.0 mg/kg) orally once daily for 30 days.

-

-

Behavioral Testing:

-

Perform behavioral tests such as the Morris water maze to assess learning and memory.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals and collect the brain tissue.

-

Perform immunohistochemistry or Western blot analysis on hippocampal and cortical tissues to assess protein expression and phosphorylation levels (e.g., Tau Ser396).

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its ability to modulate multiple key pathological pathways, including those involved in apoptosis, oxidative stress, and neuroinflammation, underscores its potential for a broad-spectrum neuroprotective effect. The quantitative data from preclinical studies demonstrate its efficacy in both in vitro and in vivo models.

Future research should focus on several key areas to advance the clinical translation of this compound:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in more complex animal models.

-

Target Engagement Studies: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

-

Long-term Efficacy and Safety Studies: Chronic administration studies in relevant animal models are necessary to evaluate the long-term therapeutic effects and potential toxicity of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.

References

- 1. This compound Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroprotective Effects and Mechanisms of this compound, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

- 4. tmrjournals.com [tmrjournals.com]

The Multifaceted Role of Senegenin in Cognitive Enhancement and Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senegenin, a triterpenoid saponin isolated from the roots of Polygala tenuifolia, has emerged as a promising natural compound for the enhancement of cognitive function and memory.[1][2][3] Extensive preclinical research highlights its neuroprotective effects through a variety of mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the central nervous system, with a focus on its molecular pathways, quantitative experimental data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The root of Polygala tenuifolia, known as Yuan Zhi in traditional Chinese medicine, has a long history of use for improving memory and treating cognitive ailments. This compound is identified as one of the primary bioactive constituents responsible for these effects. Its ability to cross the blood-brain barrier allows it to exert direct effects on neural tissues. This document synthesizes the existing scientific literature on this compound, presenting its pharmacological activities, underlying molecular mechanisms, and supporting experimental evidence in a structured and accessible format for the scientific community.

Pharmacological Effects on Cognitive Function

This compound has demonstrated significant potential in improving learning and memory, as well as mitigating cognitive deficits in various preclinical models. Its efficacy is attributed to a range of neuroprotective actions.

Enhancement of Learning and Memory

Studies have consistently shown that this compound can enhance cognitive performance. In rodent models, administration of this compound has been shown to improve performance in behavioral tests such as the Y maze and Morris water maze, indicating enhanced spatial learning and memory. For instance, a daily oral supplementation of 300 mg/kg for 6-8 weeks in a mouse model resulted in a significant reduction in escape latency in the Morris water maze.

Neuroprotection against Cognitive Impairment

This compound exhibits protective effects against cognitive dysfunction induced by various neurotoxic insults and pathological conditions. It has been shown to attenuate cognitive impairment in models of Alzheimer's disease (AD), postoperative cognitive dysfunction (POCD), and insomnia-related cognitive deficits.

Molecular Mechanisms of Action

This compound's cognitive-enhancing and neuroprotective effects are mediated through multiple signaling pathways. It modulates processes such as neuroinflammation, oxidative stress, apoptosis, and synaptic plasticity.

Anti-inflammatory Pathways

Neuroinflammation is a key contributor to cognitive decline. This compound has been shown to suppress inflammatory responses in the brain by inhibiting the activation of microglia and modulating inflammatory signaling pathways. It can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by downregulating the MAPK/NF-κB signaling pathway.

Antioxidant Pathways

Oxidative stress is another critical factor in neurodegeneration and cognitive impairment. This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 and Keap1/Nrf2 signaling pathways. This leads to an increase in the expression of antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS).

Anti-apoptotic Pathways

This compound protects neurons from apoptosis by modulating the expression of apoptosis-related proteins. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thus increasing the Bcl-2/Bax ratio. This action helps in preserving mitochondrial integrity and preventing the release of cytochrome c.

Modulation of Synaptic Plasticity

This compound promotes synaptic plasticity, a fundamental process for learning and memory. It has been found to increase the expression of proteins associated with neurite outgrowth and synaptic function, such as MAP2 and GAP-43. Furthermore, this compound can enhance the expression of the NMDA receptor subunit NR2B, which plays a crucial role in synaptic plasticity and memory formation.

Quantitative Data from Experimental Studies

The following tables summarize the quantitative findings from key in vivo and in vitro studies on this compound.

Table 1: In Vivo Studies on this compound

| Animal Model | Dosage | Duration | Key Findings | Reference |

| AD Rats | 37.0 and 74.0 mg/kg | 30 days | Reduced phosphorylation of Tau (Ser396) in hippocampus and cortex (p < 0.05, p < 0.01). | , |

| HIR Rats | 60 mg/kg (gavage) | Dose- and time-dependent | Reduced cognitive impairment and increased NR2B expression in the hippocampus. | , |

| Ovariectomized Mice | Not specified | Not specified | Improved learning and memory impairment. | |

| Insomnia Rats | High dose (9.2 μg/g) | 7 days | Shortened escape latency and total distance in behavioral tests (p < 0.01). | |

| Mouse Model | 300 mg/kg/day | 6-8 weeks | ~150% enhancement in burrowing performance; reduced escape latency in Morris water maze (p < 0.05 on Day 4, p < 0.01 on Day 6). |

Table 2: In Vitro Studies on this compound

| Cell Line | Treatment/Concentration | Key Findings | Reference |

| H₂O₂-induced RGCs | 10, 20, and 40 μM | Protective effect, most obvious at 40 μM; increased Bcl-2 and decreased Cyt c expression. | , |

| Aβ₂₅₋₃₅-induced PC12 cells | Not specified | Increased number of protrusions, average and maximum length; increased expression of Map2 and Gap-43. | , |

| Aβ₂₅₋₃₅-induced cells | 20 μg/mL and 40 μg/mL | Enhanced cell viability by 34% (20 μg/mL, p < 0.001) and 23% (40 μg/mL, p < 0.001). | |

| Aβ₁₋₄₂-induced HT22 cells | Not specified | Recovered cell viability and mitochondrial membrane potential; reduced apoptosis and ROS. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in this compound studies.

Animal Models and Drug Administration

-

Hepatic Ischemia-Reperfusion (HIR) Rat Model: Male Sprague-Dawley rats are subjected to hepatic ischemia by clamping the hepatic artery, portal vein, and common bile duct for a specific duration, followed by reperfusion. This compound is administered by gavage at varying doses (e.g., 15, 30, 60 mg/kg) at different time points post-operation.

-

Insomnia Rat Model: Insomnia is induced in rats, and successful modeling is confirmed using EEG/EMG analysis to monitor sleep-wake cycles. This compound is administered intragastrically at a specific dose (e.g., 9.2 μg/g) for a set period.

Behavioral Tests

-

Y-Maze Test: This test is used to assess spatial working memory. Rats are placed in a Y-shaped maze and allowed to explore freely for a set time. The sequence and number of arm entries are recorded to calculate the percentage of spontaneous alternation.

-

Step-Down Avoidance Test: This test evaluates passive avoidance memory. Rats are placed on a platform, and upon stepping down, they receive a mild foot shock. The latency to step down is measured during training and retention tests.

-

Morris Water Maze: This test assesses spatial learning and memory. Rats are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.

In Vitro Cell Culture and Treatment

-

Cell Culture: PC12 cells or primary cortical neurons are cultured in appropriate media and conditions.

-

Induction of Cell Injury: Neurotoxicity is induced using agents like amyloid-beta (Aβ) peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) or hydrogen peroxide (H₂O₂).

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before or concurrently with the neurotoxic insult.

Molecular Biology Techniques

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins (e.g., NR2B, Bcl-2, Bax). Tissues or cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

RT-qPCR: Reverse transcription-quantitative polymerase chain reaction is used to measure the mRNA expression levels of target genes. Total RNA is extracted, reverse transcribed to cDNA, and then amplified using specific primers in a real-time PCR system.

-